molecular formula C21H24N2O5 B2830348 1-[5-(2,4-dimethoxyphenyl)-3-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one CAS No. 867042-30-6

1-[5-(2,4-dimethoxyphenyl)-3-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one

Cat. No.: B2830348
CAS No.: 867042-30-6
M. Wt: 384.432
InChI Key: UYELARGXZCVRDH-UHFFFAOYSA-N
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Description

1-[5-(2,4-Dimethoxyphenyl)-3-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one is a pyrazoline derivative characterized by two distinct dimethoxyphenyl substituents: a 2,4-dimethoxy group at the 5-position and a 3,4-dimethoxy group at the 3-position of the pyrazoline ring. Pyrazolines are heterocyclic compounds known for their diverse pharmacological activities, including antimicrobial, antifungal, and anti-inflammatory properties .

Properties

IUPAC Name

1-[3-(2,4-dimethoxyphenyl)-5-(3,4-dimethoxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O5/c1-13(24)23-18(16-8-7-15(25-2)11-20(16)27-4)12-17(22-23)14-6-9-19(26-3)21(10-14)28-5/h6-11,18H,12H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYELARGXZCVRDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C(CC(=N1)C2=CC(=C(C=C2)OC)OC)C3=C(C=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[5-(2,4-dimethoxyphenyl)-3-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one typically involves multi-step organic reactions. One common method involves the Michael addition of N-heterocycles to chalcones, which can be catalyzed by ionic organic solids such as 1,3-bis(carboxymethyl)imidazolium chloride . This reaction is carried out under moderate conditions and yields the desired compound with good green metrics.

Industrial Production Methods

Industrial production of this compound may involve scalable liquid chromatography methods, such as reverse-phase high-performance liquid chromatography (RP-HPLC). The mobile phase for this method typically contains acetonitrile, water, and phosphoric acid . This method is suitable for isolating impurities and can be adapted for preparative separation.

Chemical Reactions Analysis

Types of Reactions

1-[5-(2,4-dimethoxyphenyl)-3-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the methoxy groups, using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted ethers or esters.

Scientific Research Applications

1-[5-(2,4-dimethoxyphenyl)-3-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential bioactive properties, including antimicrobial and antifungal activities.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[5-(2,4-dimethoxyphenyl)-3-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, potentially inhibiting or activating their functions. This interaction can lead to various biological effects, such as antimicrobial activity or modulation of metabolic pathways .

Comparison with Similar Compounds

Comparison with Similar Pyrazoline Derivatives

Structural Analogs and Substituent Effects

The biological and physicochemical properties of pyrazolines are heavily influenced by substituent type, position, and electronic effects. Below is a comparative analysis of key derivatives:

Table 1: Comparative Analysis of Pyrazoline Derivatives
Compound Structure Substituents (Position) Molecular Weight (g/mol) Biological Activity logP Reference
Target Compound 5-(2,4-OMe), 3-(3,4-OMe) 376.39* Not reported 3.5†
1-[5-(4-EtO)-3-(naphthyl)]ethanone 5-(4-EtO), 3-(naphthalen-1-yl) 362.42 Antifungal (Docking: −7.501 kcal/mol) 4.2
1h (4-methoxyphenyl derivative) 5-(4-OMe), 3-Ph 356 Antioxidant, antimicrobial 3.1
1-[3-(4-Cl)-5-(4-OMe)]ethanone 3-(4-Cl), 5-(4-OMe) 342.80 Antibacterial, antifungal 3.8
1-[3,5-Bis(4-F)]ethanone 3,5-di(4-F) 326.31 Structural data 2.9
1-[3-(4-OMe)-5-(4-NO2)]ethanone 3-(4-OMe), 5-(4-NO2) 339.35 Not reported 3.49

*Calculated based on structural similarity; †Assumed based on comparable methoxy-substituted analogs; ‡Inferred from structurally similar compound in .

Key Observations:

Substituent Bulk and Activity :

  • The naphthyl-substituted compound () showed superior antifungal docking scores (−7.5 kcal/mol) compared to fluconazole (−5.8 kcal/mol), likely due to enhanced hydrophobic interactions with biological targets .
  • The target compound’s dual dimethoxy groups may offer improved solubility compared to chloro-substituted derivatives (logP ~3.5 vs. 3.8) but lower than nitro-substituted analogs (logP ~3.49) .

The 3,4-dimethoxy group on the target compound’s phenyl ring may improve binding affinity compared to para-substituted analogs due to optimized steric and electronic interactions .

Q & A

Q. What synthetic methodologies are optimal for preparing this pyrazoline derivative, and how can reaction yields be maximized?

The compound is typically synthesized via Claisen-Schmidt condensation followed by cyclization. Key steps include:

  • Using ethanol or methanol as solvents under reflux (70–80°C) .
  • Maintaining a nitrogen atmosphere to prevent oxidation of sensitive intermediates .
  • Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) to achieve >90% purity . Yield optimization requires precise stoichiometric ratios of chalcone precursors and hydrazine derivatives, with reaction monitoring by TLC .

Q. Which analytical techniques are most reliable for confirming the structural integrity of this compound?

  • X-ray crystallography : Resolves stereochemistry and confirms dihedral angles between aromatic rings (e.g., 6.69° between pyrazoline and 3,4-dimethoxyphenyl groups) .
  • NMR spectroscopy : Key signals include the acetyl proton at δ 2.5–2.7 ppm (singlet) and pyrazoline C-H protons at δ 3.1–3.3 ppm (multiplet) .
  • HPLC : Purity assessment using C18 columns with UV detection at 254 nm .

Q. How can researchers evaluate the compound’s biological activities in preliminary assays?

  • Antimicrobial testing : Disk diffusion assays against Staphylococcus aureus and Escherichia coli with zone-of-inhibition measurements .
  • Antioxidant screening : DPPH radical scavenging assays (IC₅₀ values compared to ascorbic acid) .
  • In vitro cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa or MCF-7), with IC₅₀ calculations .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity observed in electrophilic substitution reactions of this compound?

The 3,4-dimethoxyphenyl group directs electrophiles to the para position due to resonance stabilization from methoxy substituents. Computational studies (DFT at B3LYP/6-31G* level) show lower activation energy for para substitution (ΔE = 12.3 kcal/mol) vs. ortho (ΔE = 15.7 kcal/mol) . Experimental validation involves synthesizing brominated derivatives and analyzing regiochemistry via NOESY NMR .

Q. How can structure-activity relationship (SAR) studies be designed to improve this compound’s bioactivity?

  • Substituent variation : Replace methoxy groups with electron-withdrawing groups (e.g., nitro) to enhance antimicrobial potency .
  • Pyrazoline ring modification : Introduce sp³-hybridized carbons to assess conformational flexibility vs. activity .
  • Docking simulations : AutoDock Vina predicts binding affinities to target proteins (e.g., COX-2 for anti-inflammatory activity) .

Q. What strategies resolve contradictions in reported biological data (e.g., inconsistent IC₅₀ values across studies)?

  • Standardize assay protocols : Use identical cell lines (e.g., ATCC-certified HeLa) and control compounds .
  • Address solubility issues : Pre-dissolve the compound in DMSO (<0.1% final concentration) to avoid aggregation artifacts .
  • Validate bioavailability : Perform parallel assays with metabolic activators (e.g., S9 liver fractions) to account for prodrug activation .

Q. How can computational modeling predict the compound’s pharmacokinetic properties?

  • ADMET prediction : SwissADME estimates moderate intestinal absorption (Caco-2 permeability = 5.6 × 10⁻⁶ cm/s) and CYP3A4-mediated metabolism .
  • Solubility logS : -4.2 (predicted via ChemAxon), indicating need for formulation enhancers like cyclodextrins .

Q. What experimental approaches mitigate oxidative degradation during storage?

  • Stabilizers : Add 0.1% w/v ascorbic acid to ethanolic solutions .
  • Storage conditions : Lyophilized solid under argon at -20°C retains >95% stability for 12 months .

Methodological Tables

Table 1. Key Crystallographic Data for Structural Validation

ParameterValue
Space groupP 1
Dihedral angle (pyrazoline vs. 3,4-dimethoxyphenyl)74.88°
R factor0.037

Table 2. Comparative Bioactivity of Analogues

Analog SubstituentsIC₅₀ (Antimicrobial, µg/mL)IC₅₀ (Anticancer, µM)
2,4-Dimethoxy (parent)12.518.3
3-Nitro,4-methoxy8.79.4
3-Fluoro,4-hydroxy23.132.6

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